molecular formula C10H8N2 B12890386 1h-Pyrrolo[1,2-a]benzimidazole CAS No. 247-76-7

1h-Pyrrolo[1,2-a]benzimidazole

Cat. No.: B12890386
CAS No.: 247-76-7
M. Wt: 156.18 g/mol
InChI Key: JABFZMOTTPAIOT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system comprising a pyrrole ring and a benzimidazole moiety. The presence of nitrogen atoms within the ring structure imparts unique chemical and biological properties, making it a valuable scaffold in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the cyclization of N-(2-aminophenyl)pyrrole derivatives using suitable reagents and catalysts . These reactions typically require controlled temperatures and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact mechanism depends on the specific application and the biological target involved.

Properties

CAS No.

247-76-7

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-6H,7H2

InChI Key

JABFZMOTTPAIOT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=NC3=CC=CC=C3N21

Origin of Product

United States

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